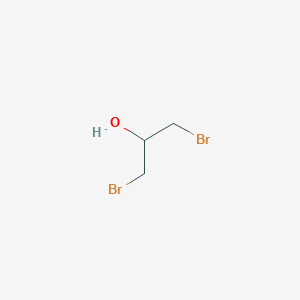
2-Butene, 2,3-dichlorohexafluoro-
Overview
Description
2-Butene, 2,3-dichlorohexafluoro-, also known as 2-Butene, 2,3-dichlorohexafluoro-, is a useful research compound. Its molecular formula is C4Cl2F6 and its molecular weight is 232.94 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butene, 2,3-dichlorohexafluoro- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Chlorofluorocarbons - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Butene, 2,3-dichlorohexafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butene, 2,3-dichlorohexafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Gas-Phase Reactions and Isomerization
Research has shown that gas-phase reactions of nuclear recoil generated chlorine-38 atoms with 2,3-dichlorohexafluoro-2-butene (2,3-DCHF2B) predominantly result in chlorine for chlorine substitution. This process is accompanied by geometrical isomerization, with cis-trans branching ratios being dependent on the isomeric identity of the reactant and the concentration of inert diluent present. This highlights the compound's utility in studying reaction mechanisms and geometrical isomerization in gas-phase reactions (Stevens & Spicer, 1978).
Epoxidation and Chemical Synthesis
Epoxidation of compounds including 3,4-dichlorohexafluoro-1-butene with sodium hypohalites leads to cleavage of the carbon skeleton at the double bond, producing polyfluorocarboxylic acid sodium salts as by-products. This process is significant in the synthesis of various epoxides and carbonyl compounds (Zapevalov et al., 2004). Additionally, a novel synthetic route involving 2,3-dichlorohexafluoro-2-butene has been developed for producing Z-1,1,1,4,4,4-hexafluoro-2-butene, a potential method for industrial production (Zhang et al., 2016).
Photochemistry and Reaction Dynamics
Studies involving 2,3-dichlorohexafluoro-2-butene have contributed to the understanding of reaction dynamics in photochemistry. For example, electron impact ionization and ion-molecule reactions of octafluoro-2-butene have been studied using mass spectrometry, revealing insights into the formation of product ions and the ionization process (Jiao et al., 2008).
Atmospheric Chemistry and Environmental Implications
The compound has also been referenced in atmospheric chemistry studies, particularly in the context of chlorofluorocarbons (CFCs) and their potential impact on the environment. For instance, atmospheric observations of chlorofluorocarbons, including 4,4-dichlorohexafluoro-1-butene, have been reported, providing data crucial for understanding the environmental and atmospheric implications of these substances (Laube & Engel, 2008).
Mechanism of Action
Target of Action
This compound, with the molecular formula C4Cl2F6 , is a clear colorless liquid and is used in laboratory chemicals and synthesis of substances . .
Mode of Action
The compound is a mixture of cis and trans isomers , which were separated when 2,3-dichlorohexafluoro-2-butene reacted with dry diglyme and sodium borohydride and was hydolyzed
Result of Action
It is known to cause severe skin burns and eye damage, and it is fatal if inhaled .
Action Environment
It is advised to handle this compound only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
2-Butene, 2,3-dichlorohexafluoro- plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to react with dry diglyme and sodium borohydride, leading to the separation of its cis- and trans-isomers . These interactions are crucial for understanding the compound’s behavior in different biochemical environments.
Cellular Effects
The effects of 2-Butene, 2,3-dichlorohexafluoro- on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms .
Molecular Mechanism
At the molecular level, 2-Butene, 2,3-dichlorohexafluoro- exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s unique structure allows it to interact with various molecular targets, providing insights into its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butene, 2,3-dichlorohexafluoro- change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, both in vitro and in vivo . Understanding these temporal effects is crucial for its application in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Butene, 2,3-dichlorohexafluoro- vary with different dosages in animal models. Studies have shown that there are threshold effects, with higher doses leading to toxic or adverse effects. It is essential to determine the optimal dosage for achieving the desired biochemical effects without causing harm .
Metabolic Pathways
2-Butene, 2,3-dichlorohexafluoro- is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Butene, 2,3-dichlorohexafluoro- within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions determine its effectiveness in different cellular environments .
Subcellular Localization
The subcellular localization of 2-Butene, 2,3-dichlorohexafluoro- affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is crucial for optimizing its use in biochemical research .
Properties
IUPAC Name |
(E)-2,3-dichloro-1,1,1,4,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIDQEGAKCWQQP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Cl)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\Cl)(\C(F)(F)F)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073161, DTXSID001234567 | |
| Record name | 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | 2,3-Dichlorohexafluoro-2-butene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10351 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2418-21-5, 303-04-8, 11111-49-2 | |
| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluorodichlorobutene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001234567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichlorohexafluorobut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DICHLORO-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F0S6S7TB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)




